N-(2-(benzofuran-2-yl)-2-methoxyethyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized from various methods. For instance, a one-pot synthesis of novel 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates has been described . This method uses an inexpensive inorganic base as the catalyst under mild reaction conditions .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex. For example, a study on vibrational spectroscopy, molecular property, UV-VIS, HOMO-LUMO energies and MEP analysis of N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide monomer by DFT method has been reported .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives in moderate yields .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For instance, the yield, melting point, and IR spectrum of a specific benzofuran derivative were reported in a study .Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, which include the structure of the compound , have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran derivatives have been found to exhibit good antimicrobial activity, especially when the substituent on the 4-position contained halogens or hydroxyl groups . They have been screened for antibacterial activities using standard and clinical strains .

Anti-Oxidative Activity

Benzofuran compounds have been found to possess strong anti-oxidative activities . This makes them potential candidates for the development of drugs aimed at conditions caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have also shown strong anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds. For example, a one-pot reaction of an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol in the absence of any catalysts afforded 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine with an 83% yield .

Crystal Structure Elucidation

The compound can be used in crystal structure elucidation. The products were recrystallized from dimethylformamide to afford samples suitable for structural determination via single-crystal diffraction .

Anti-Inflammatory Activity

Benzofuran compounds have been found to possess anti-inflammatory activities . This makes them potential candidates for the development of drugs aimed at conditions caused by inflammation.

Analgesic Activity

Benzofuran compounds have been found to possess analgesic (pain-relieving) activities . This makes them potential candidates for the development of drugs aimed at conditions causing pain.

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on the specific compound. For example, (Benzofuran-2-yl)-2-propylaminopentane {( )-BPAP} is a potent enhancer substance with catecholaminergic and serotoninergic activity in the brain . It stimulates the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine and serotonin in the brain .

Safety and Hazards

Future Directions

properties

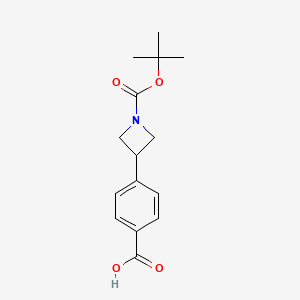

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)15(18)17-10-14(19-4)13-9-11-7-5-6-8-12(11)20-13/h5-9,14H,10H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNGCLPEZPYPHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC2=CC=CC=C2O1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-chlorobenzamide](/img/structure/B2774547.png)

![Ethyl 2-[[2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate](/img/structure/B2774550.png)

![1,8-Dioxa-4-azaspiro[4.5]decane](/img/structure/B2774557.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2774558.png)